3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H13N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Scientific Research Applications
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, which are largely dependent on their specific interactions with biological targets .
Result of Action
Some pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazine derivatives, followed by subsequent functionalization. For instance, the reaction of 3-methyl-1-propyl-1H-pyrazole with ammonia or amines under acidic conditions can yield the desired amine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amine derivatives, and other functionalized heterocycles. These products can be further utilized in various applications, including drug development and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride include:
- 3-Amino-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazol-4-amine
- 3,5-Dimethylpyrazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-1-propylpyrazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-4-10-5-7(8)6(2)9-10;/h5H,3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLBXACCDFJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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